Mesna
Overview
Description
Mechanism of Action
Target of Action
Mesna, a synthetic sulfhydryl compound, primarily targets urotoxic metabolites , such as acrolein . These metabolites are produced when anticancer agents like ifosfamide or cyclophosphamide are metabolized in the body .
Mode of Action
In the blood, this compound is oxidized to dithis compound, which is then reduced back to this compound in the kidney . This reduction supplies a free thiol group that binds to and inactivates acrolein . Acrolein is a urotoxic metabolite of ifosfamide and cyclophosphamide . By inactivating acrolein, this compound reduces the toxicity of these compounds .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the detoxification of urotoxic metabolites. This compound assists in detoxifying these metabolites by reacting its sulfhydryl group with α,β-unsaturated carbonyl-containing compounds such as acrolein . This reaction is known as a Michael addition . Additionally, this compound increases the urinary excretion of cysteine .
Pharmacokinetics
This compound is rapidly oxidized to this compound disulfide (dithis compound) in the intravascular compartment . This compound and dithis compound are excreted in the urine (32% as this compound; 33% as dithis compound) . The elimination half-life of this compound is approximately 22 minutes, and for dithis compound, it’s around 70 minutes . This compound has a protein binding of 69% to 75% .
Result of Action
The primary result of this compound’s action is the reduction of the incidence of hemorrhagic cystitis and hematuria in patients receiving ifosfamide or cyclophosphamide for cancer chemotherapy . By inactivating the urotoxic metabolites of these anticancer agents, this compound prevents or reduces bladder problems .
Action Environment
The action of this compound is influenced by the environment within the body. It is administered either by mouth or injection into a vein . The oral doses must be double the intravenous this compound dose due to bioavailability issues . The oral preparation allows patients to leave the hospital sooner, instead of staying for all the IV this compound infusions .
Biochemical Analysis
Biochemical Properties
Mesna interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with α,β-unsaturated carbonyl-containing compounds such as acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide .
Cellular Effects
This compound has been shown to have protective effects on various types of cells. For instance, in a rat model of traumatic brain injury, this compound was found to protect brain tissues from injury . It was shown to be as effective as methylprednisolone in this model . Moreover, this compound has been found to decrease tissue malondialdehyde levels, increase the activity of antioxidant enzymes, and decrease the levels of nitric oxide, nitric oxide synthetase, and xanthine oxidase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its ability to bind and inactivate urotoxic compounds. In blood, this compound is oxidized to dithis compound, which is then reduced back to this compound in the kidney . This provides a free thiol group that binds to and inactivates acrolein, the urotoxic metabolite of ifosfamide and cyclophosphamide . This reaction inactivates the urotoxic compounds to harmless metabolites, which are then excreted in the urine .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in solution for at least 5 days . In a rat model of sulfur mustard inhalation, treatment with this compound (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a rat model of sulfur mustard inhalation, treatment with this compound at a dosage of 300 mg/kg resulted in 74% survival at 48 hours .
Metabolic Pathways
This compound is involved in the metabolic pathways of ifosfamide and cyclophosphamide. These drugs are metabolized to produce a metabolite called acrolein, which is urotoxic . This compound reacts with acrolein to form a harmless metabolite, thereby detoxifying it .
Transport and Distribution
This compound is distributed to total body water . It is rapidly oxidized to dithis compound in the intravascular compartment . This compound and dithis compound do not undergo hepatic metabolism . They are excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
MESNA can be synthesized through the acidification of acyl this compound in a hydrogen chloride alcohol solution, followed by alcoholysis to obtain this compound acid. The this compound acid is then neutralized with an alkali to produce this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through a series of chemical reactions involving the use of acyl this compound and hydrogen chloride in an alcohol solution. The process involves refluxing and neutralization steps to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
MESNA undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by alkaline potassium permanganate, which is used in kinetic spectrophotometric determination .
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used as an oxidizing agent for this compound.
Reduction: This compound can be reduced back from its dimer form, dithis compound, in the kidney.
Substitution: This compound reacts with α,β-unsaturated carbonyl compounds such as acrolein through a Michael addition.
Major Products Formed
Scientific Research Applications
MESNA has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Acetylcysteine: Another mucolytic agent that works similarly to MESNA by breaking disulfide bonds in mucous polypeptide chains.
Amifostine: A thiol compound used as a cytoprotective agent in chemotherapy.
Uniqueness of this compound
This compound is unique in its dual role as both a uroprotective agent and a mucolytic agent. Its ability to neutralize acrolein and other urotoxic metabolites makes it particularly valuable in chemotherapy settings. Additionally, its water-soluble nature and antioxidant properties further enhance its effectiveness .
Properties
CAS No. |
19767-45-4 |
---|---|
Molecular Formula |
C2H6NaO3S2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
sodium;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |
InChI Key |
PYTISYCTLQTCTM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Isomeric SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)S.[Na] |
Appearance |
Solid powder |
19767-45-4 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3375-50-6 (parent cpd) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.
A: this compound itself is rapidly oxidized to its inactive disulfide form, dithis compound, in the bloodstream [, ]. Dithis compound is largely inert and circulates until it reaches the kidneys. Within the kidneys, dithis compound is selectively reduced back to the active thiol form, this compound, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of this compound precisely where it's needed - in the urine - to detoxify acrolein.
A: No, this compound does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dithis compound in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.
ANone: The molecular formula for this compound is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.
A: Several studies used various spectroscopic techniques to characterize and quantify this compound. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying this compound in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of this compound.
A: Yes, studies have shown that this compound, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.
ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.
ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for this compound.
A: The thiol (-SH) group is crucial for this compound's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.
A: Research efforts have focused on optimizing this compound's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of this compound, ARGIthis compound, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing this compound's therapeutic profile.
A: this compound exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.
ANone: The rapid conversion of this compound to dithis compound in plasma and its subsequent reduction back to this compound in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of this compound in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.
A: Yes, numerous clinical trials have established the efficacy of this compound in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when this compound is co-administered with these chemotherapeutic agents.
ANone: Currently, there is no evidence of resistance developing to this compound's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.
ANone: this compound's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dithis compound to this compound within the kidneys.
ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of this compound. These include:
- High-performance liquid chromatography (HPLC) [, , ]: This technique separates this compound and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.
- Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of this compound, providing insights into its metabolism and detoxification pathways.
- Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon this compound treatment, providing insights into its mucolytic effects.
ANone: Analytical methods employed for quantifying this compound in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.
ANone: As a pharmaceutical compound, this compound production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.
ANone: this compound's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.
ANone: While this compound remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:
- Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.
- Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.
ANone: Specific guidelines for recycling and waste management of this compound are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.
ANone: Research on this compound benefits from a robust infrastructure, including:
- Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of this compound.
- Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of this compound and its metabolites in biological matrices.
- Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of this compound in various patient populations.
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